molecular formula C22H28N2O5S B2589987 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922056-70-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2589987
CAS RN: 922056-70-0
M. Wt: 432.54
InChI Key: FPKQENFMMIXLIM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a tetrahydrobenzo[b][1,4]oxazepin ring structure. This type of structure is common in many organic compounds and can have various biological activities depending on the attached functional groups .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . The

Scientific Research Applications

Applications in Photodynamic Therapy and Photosensitization

  • The study by Pişkin, Canpolat, and Öztürk (2020) discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its promising application in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Insights

  • Research by Petrovskii et al. (2017) on dimethyl derivatives of oxazepine showcases an innovative synthetic approach leading to nonplanar oxazapolyheterocycles with strong blue emission, which could have implications in developing materials with unique optical properties (Petrovskii et al., 2017).

Computational Studies and NLO Properties

  • Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and conducted spectroscopic, X-ray diffraction, and DFT studies, revealing insights into the molecular structure and charge distributions. These compounds were identified as candidates for nonlinear optical (NLO) applications, highlighting the interdisciplinary applications of such chemical structures in material science (Almansour et al., 2016).

Antimicrobial and Antifungal Applications

  • The synthesis of new 1,3-oxazepine derivatives by Abood et al. (2012) and their potential biological activities opens avenues for exploring these compounds in antimicrobial and antifungal applications. The synthesized compounds could serve as a basis for developing new therapeutic agents (Abood et al., 2012).

Antagonistic Activity in Drug Development

  • Alyar et al. (2018) investigated Schiff bases derived from sulfamethoxazole and their metal complexes for antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors. Such studies contribute to the understanding of how structural modifications impact biological activity and can guide the development of new pharmaceuticals (Alyar et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-11-24-18-13-16(7-9-20(18)29-14-22(3,4)21(24)25)23-30(26,27)17-8-10-19(28-5)15(2)12-17/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKQENFMMIXLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

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